6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Properties
A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which showed significant anticancer and anti-5-lipoxygenase activities. This research highlights the potential of pyrazole derivatives, such as 6,6-Dimethyl-1,4,5,6-tetrahydrocyclopentapyrazole-3-carboxylic acid ethyl ester, in the development of new therapeutic agents through innovative synthetic pathways (Rahmouni et al., 2016).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structural and functional versatility of pyrazole derivatives opens up avenues for the design of novel drugs. For instance, the synthesis and characterization of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylate by Zhou Xin (2008) demonstrate the potential of similar compounds in drug development due to their unique chemical structures and properties. Such studies underscore the significance of pyrazole derivatives in the discovery of new therapeutic compounds (Zhou Xin, 2008).
Materials Science and Corrosion Inhibition
The application of pyrazole derivatives extends into materials science, particularly in corrosion inhibition. Zarrok et al. (2012) synthesized new bipyrazole derivatives that served as effective corrosion inhibitors for steel in acidic media. This research indicates the potential of pyrazole-based compounds in enhancing the durability and lifespan of metals in corrosive environments, showcasing their importance in industrial applications (Zarrok et al., 2012).
Future Directions
Properties
IUPAC Name |
ethyl 6,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10(14)8-7-5-6-11(2,3)9(7)13-12-8/h4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOABBNTKQSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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